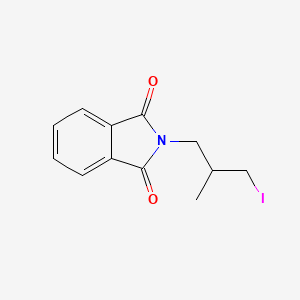
2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione
Übersicht
Beschreibung
“2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione” is a chemical compound. It belongs to the class of isoindole-1,3-dione derivatives, also known as phthalimides . These compounds are important in biological and pharmaceutical research, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives involves various methods . One method involves the condensation of a phthalic anhydride with primary amines . Another method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . A CO-free protocol for the synthesis of isoindole-1,3-diones has also been reported .Molecular Structure Analysis
The molecular formula of “2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione” is C12H12INO2. The InChI code is 1S/C11H10INO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 .Chemical Reactions Analysis
The chemical reactions involving isoindole-1,3-dione derivatives are diverse. For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Wissenschaftliche Forschungsanwendungen
Green Catalytic Synthesis
- Water Extract of Onion Peel Ash for Synthesis : Isoindoline-1,3-dione derivatives, including compounds similar to 2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione, have been synthesized using a greener approach. The Water Extract of Onion Peel Ash (WEOPA) method provides advantages like avoiding harmful reagents and offering a recyclable catalytic system, beneficial for environmental sustainability and bio-waste management (Journal et al., 2019).
Computational Chemistry and Structure Analysis
- Structural Analysis via Computational Chemistry : The structural properties of isoindoline-1,3-dione derivatives were examined using Density Functional Theory (DFT) and related computational methods. Such studies are crucial for understanding the molecular characteristics and potential applications in various fields (Tarı & Demirtaş, 2022).
Antimicrobial Studies
- Antimicrobial Activity Assessment : Certain isoindoline-1,3-dione derivatives have been synthesized and tested for their antimicrobial activities, highlighting the potential use of these compounds in medical and pharmaceutical applications (Ghabbour & Qabeel, 2016).
Material Science Applications
- Molecular Docking and Antioxidant Studies : Isoindoline-1,3-dione derivatives have been explored for their bioactivity through molecular docking, cytotoxicity, and antioxidant activity assessments. Such studies are significant for their application in material science and pharmacology (Kumar et al., 2019).
Novel Synthesis Methods
- Catalyst-free Synthesis in Water Medium : A catalyst-free method for synthesizing isoindolin-1-imine derivatives, which are structurally related to isoindoline-1,3-diones, was developed. This approach is notable for its environmentally friendly and efficient production method (Shen et al., 2015).
Biological Evaluation
- Inhibitory Activity and Biological Evaluation : Novel synthetic methods have been developed for isoindoline/isoindoline-1,3-dione derivatives, which were evaluated for their biological activities, including interactions with human dopamine receptors. Such studies are crucial for developing new therapeutic agents (Andrade-Jorge et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-iodo-2-methylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQLLDAEZGKLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C1=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodo-2-methylpropyl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)
![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)
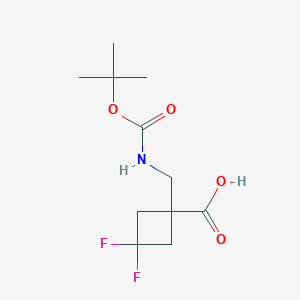
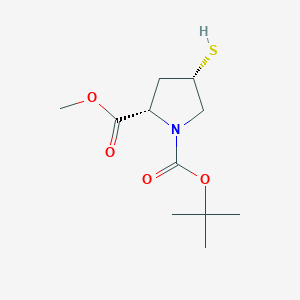
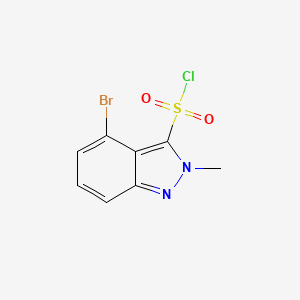
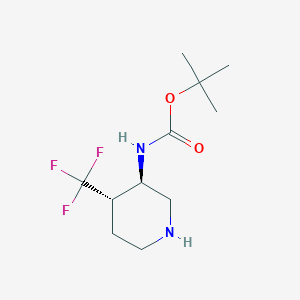
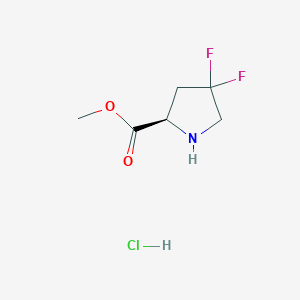
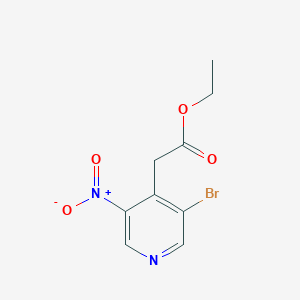
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)
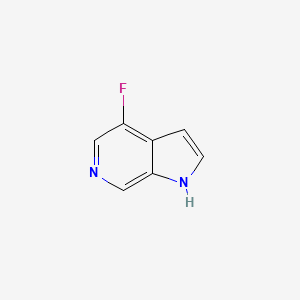
![2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid](/img/structure/B1405011.png)
![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)